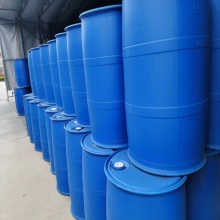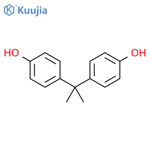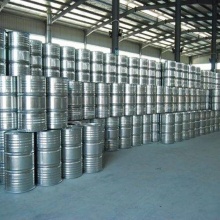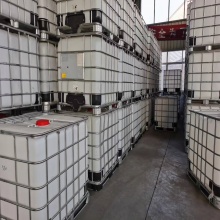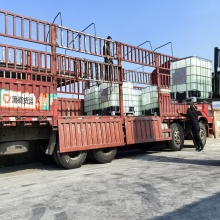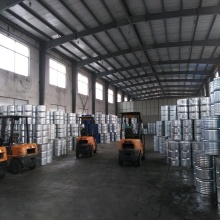Cas no 25322-68-3 (Polyethylene Glycol)

Polyethylene Glycol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- CARBOWAX BRAND POLYETHYLENE
- PEG
- PEG200
- Polyethylene oxide
- Polyethylene Glycol 6000
- Polyethylene Glycol 400
- Polyethylene Glycol 300
- Polyethylene Glycol 200
- Polyethylene Glycol 600
- Polyethylene Glycol 4000
- Polyethylene Glycol 2000
- Polyethylene glycol
- ETHYLENE GLYCOL
- Kollisolv PEG 300
- PEG#1540
- PEG1000
- PEG200、300、400、600、800、1000、1500
- PEG-600
- Poly(ethylene glycol)
- Poly(ethylene Glycol) ~1000
- Poly(ethylene Glycol) ~200
- Poly(ethylene Glycol) ~2000
- Poly(ethylene Glycol) ~400
- Poly(ethylene Glycol) ~600
- Poly(ethylene Glycol) ~6000
- Poly(ethyleneglycol),averageM.W.100010GR
- Poly(ethyleneglycol),averageM.W.1500100GR
- Poly(ethyleneglycol),averageM.W.2001LT
- Poly(ethyleneglycol),averageM.W.2005LT
- Poly(ethyleneglycol),averageM.W.30010LT
- Poly(ethyleneglycol),averageM.W.3001LT
- Poly(ethyleneglycol),averageM.W.3002.5LT
- Poly(ethyleneglycol),averageM.W.4001LT
- Poly(ethyleneglycol),averageM.W.4005LT
- Poly(ethyleneglycol),averageM.W.600010GR
- Poly(ethyleneglycol),averageM.W.6005LT
- Poly(ethyleneoxide)
- Poly(ethyleneoxide),approx.M.W.100,0005GR
- Poly(ethyleneoxide),approx.M.W.200,000250GR
- Poly(ethyleneoxide),approx.M.W.200,0005GR
- Poly(ethyleneoxide),approx.M.W.300,000250GR
- Poly(ethyleneoxide),approx.M.W.300,0005GR
- Poly(ethyleneoxide),approx.M.W.600,000250GR
- Poly(ethyleneoxide),approx.M.W.600,000500GR
- Poly(ethyleneoxide),approx.M.W.600,0005GR
- Poly(ethyleneoxide),approx.M.W.900,000100GR
- Poly(ethyleneoxide),approx.M.W.900,000500GR
- Poly(ethyleneoxide),approx.M.W.900,0005GR
- Polyethylene glycol 800
- POLYETHYLENE GLYCOL 8000
- POLYETHYLENE GLYCOL(RG)
- Tetraethylene glycol
- Polyethylene Glycol 3350
- AQUACIDE III
- CARBOWAX
- CARBOWAX 1000
- CARBOWAX 1450
- CARBOWAX 20M
- CARBOWAX 3350
- CARBOWAX 400
- CARBOWAX 4000
- CARBOWAX, POLYETHYLENE GLYCOL 1000
- CARBOWAX, POLYETHYLENE GLYCOL 1450
- CARBOWAX, POLYETHYLENE GLYCOL 200
- CARBOWAX, POLYETHYLENE GLYCOL 300
- CARBOWAX, POLYETHYLENE GLYCOL 3350
- CARBOWAX, POLYETHYLENE GLYCOL 400
- Glycol
- -hydroxy-
- Poly(oxy-1,2-ethanediyl), α-hydro-ω
- peg 1500
- Macrogol 400
- Macrogol 300
- Macrogol 1000
- PEO
- Macrogol 4,000
- Macrogol 6,000
- Macrogol 20,000
- Macrogol 35,000
- Lutrol® E 300
- Lutrol® E 400
- PEG 300
- PEG 400
- PEG 4000
- PEG 6000
- PEG 600
- PEG 2000
- PEG 200
- poly(ethyleneglycol)
- PEG-1000
- PEG300
- PEG3000
- PEG30000
- PEG45000
- peg 50000
- Macrogol 4000
- PolyethyleneGlycol
- 1,2-Propanediol
- Poly(ethylene glycol) 200
- Polyethylene glycol,average Mn 8000
- Poly(ethylene glycol); PEG1540
- Poly(ethylene oxide)
- Polyethylene Glycol Solution
- 1,2-ethanediol,homopolymer
- 2-ethanediyl),.alpha.-hydro-.omega.-hydroxy-Poly(oxy-1
- Alcox E 160
- Alcox E 30
- alcoxe30
- Poly(ethylene oxide),approx. M.W. 600,000
- Poly(ethylene oxide),approx. M.W. 200,000
- Poly(ethylene oxide),approx. M.W. 900,000
- Polyethylene Glycol
-
- MDL: MFCD00081839
- Inchi: 1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2
- InChI-Schlüssel: LYCAIKOWRPUZTN-UHFFFAOYSA-N
- Lächelt: OC{-}CO{+n}[H]
Berechnete Eigenschaften
- Genaue Masse: 62.036779
- Monoisotopenmasse: 62.036779
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 4
- Anzahl drehbarer Bindungen: 1
- Komplexität: 6
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: -1.4
- Topologische Polaroberfläche: 40.5
Experimentelle Eigenschaften
- Farbe/Form: waxy solid
- Dichte: 1.0845 g/mL at 70 °C
1.0689 g/mL at 90 °C - Schmelzpunkt: 52.0 to 56.0 deg-C
- Siedepunkt: >250°C
- Flammpunkt: Fahrenheit: 444.2° f
Celsius: 229° c - Brechungsindex: n20/D 1.4539
- PH: 5.5-7.0 (25℃, 50mg/mL in H2O)
- Löslichkeit: H2O: 50 mg/mL, clear, colorless
- Wasserteilungskoeffizient: Löslich in Wasser.
- Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents.
- Dampfdruck: <0.01 mmHg ( 20 °C)
- Merck: 7568
- Löslichkeit: Löslich in Wasser.
- Sensibilität: Hygroscopic
- Farbe/Form: ~50% in H2O
Polyethylene Glycol Sicherheitsinformationen
-
Symbol:



- Signalwort:Danger
- Gefahrenhinweis: H302-H311-H373-H411
- Warnhinweis: P273-P280-P301+P312+P330-P302+P352+P312-P391-P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:1
- Code der Gefahrenkategorie: 23/24/25-33-52/53
- Sicherheitshinweise: 36/37-45-61
- FLUKA MARKE F CODES:3-9
- RTECS:TQ4050000
-
Identifizierung gefährlicher Stoffe:

- Lagerzustand:2-8°C
- Sicherheitsbegriff:S24/25
- TSCA:Yes
- Risikophrasen:R36/38
Polyethylene Glycol Zolldaten
- HS-CODE:39072011
Polyethylene Glycol Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 945109-1KG |
Poly(ethylene glycol), reagent grade, average Mn 6000 |
25322-68-3 | 1KG |
¥ 122 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | 977947-100G |
Poly(ethylene glycol), average M.W. 600 |
25322-68-3 | 100G |
¥ 72 | 2022-04-26 | ||
| abcr | AB118613-5 kg |
Polyethylene glycol 6,000; . |
25322-68-3 | 5 kg |
€268.80 | 2023-07-20 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0691720323-500g |
Polyethylene Glycol |
25322-68-3 | 500g |
¥ 35.3 | 2024-07-19 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0691590324-1000g |
Polyethylene Glycol |
25322-68-3 | 1000g |
¥ 57.6 | 2024-07-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0443-500g |
Polyethylene Glycol |
25322-68-3 | 500g |
¥375.0 | 2022-06-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0840-25g |
Polyethylene Glycol |
25322-68-3 | 25g |
¥150.0 | 2022-06-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0885-25g |
Polyethylene Glycol |
25322-68-3 | 25g |
¥150.0 | 2022-06-10 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002135-5g |
Polyethylene Glycol |
25322-68-3 | 000, | 5g |
¥38 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007383-5g |
Polyethylene Glycol |
25322-68-3 | 000 | 5g |
¥50 | 2023-09-09 |
Polyethylene Glycol Herstellungsverfahren
Synthetic Routes 1
1.2 Catalysts: Boron trifluoride etherate ; 3 h, 70 °C; 70 °C; 70 °C → 95 °C; 9 h, 95 °C; 95 °C → 60 °C
Synthetic Routes 2
Synthetic Routes 3
Polyethylene Glycol Raw materials
Polyethylene Glycol Preparation Products
Polyethylene Glycol Lieferanten
Polyethylene Glycol Verwandte Literatur
-
1. Book reviews
-
2. Book reviews
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Verwandte Kategorien
- Material Chemikalien Hochpolymermaterialien Polymermaterialien mit Heteroatomen
- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkohol/Äther
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Dialkylether
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ether Dialkylether
Weitere Informationen zu Polyethylene Glycol
Polyethylene Glycol 25322-68-3 in Drug Delivery Systems: Enhancing Bioavailability and Stability
Polyethylene Glycol (PEG), with the CAS number 25322-68-3, is a cornerstone in modern pharmaceutical formulations, particularly in drug delivery systems. Its unique properties, such as high solubility, low toxicity, and biocompatibility, make it an ideal candidate for improving the bioavailability of poorly water-soluble drugs. Researchers have extensively studied PEGylation—the process of attaching PEG chains to therapeutic molecules—to prolong circulation time and reduce immunogenicity. For instance, PEGylated liposomes and nanoparticles are widely used in cancer therapies, such as Doxil®, to target tumors more effectively. The molecular weight of PEG (25322-68-3) plays a critical role in these applications, with lower weights (e.g., PEG 400) used for solubilization and higher weights (e.g., PEG 6000) for stealth coating. This adaptability aligns with the growing demand for personalized medicine, where PEG 25322-68-3 serves as a versatile tool for optimizing drug performance.
Safety and Toxicity of Polyethylene Glycol 25322-68-3 in Pharmaceuticals: Current Research Insights
The safety profile of Polyethylene Glycol 25322-68-3 is a top priority for regulatory agencies and pharmaceutical developers. Recent studies confirm its low acute toxicity, with LD50 values exceeding 5,000 mg/kg in rodents, making it suitable for oral and injectable formulations. However, debates persist about the potential accumulation of high-molecular-weight PEG in tissues, prompting investigations into long-term effects. For example, the FDA-approved PEG 3350 (a derivative of 25322-68-3) is widely used in laxatives but is now under scrutiny for pediatric use due to rare neuropsychiatric side effects. These findings highlight the need for rigorous purity standards and tailored molecular weight selection. As consumers increasingly seek "PEG 25322-68-3 safety data", transparency in research and labeling becomes crucial for maintaining trust in PEG-based therapeutics.
Polyethylene Glycol 25322-68-3 in Vaccine Development: A Key to mRNA Technology
The role of PEG 25322-68-3 in vaccine development gained global attention during the COVID-19 pandemic, where it was used as a stabilizing agent in mRNA vaccines like Pfizer-BioNTech and Moderna. PEGylated lipid nanoparticles (LNPs) protect fragile mRNA strands and facilitate cellular uptake, demonstrating how 25322-68-3 enables cutting-edge biologics. Despite its benefits, PEG's presence in vaccines sparked discussions about allergic reactions, though incidence rates remain extremely low (∼2–5 cases per million doses). Ongoing research explores alternatives like polysorbates, but PEG's efficiency keeps it dominant. For developers, optimizing PEGylation techniques—such as branched vs. linear PEG 25322-68-3—is critical for next-generation vaccines targeting influenza, HIV, and other diseases.
Future Trends: Polyethylene Glycol 25322-68-3 in Biodegradable Materials and Sustainable Pharma
Beyond drug delivery, Polyethylene Glycol 25322-68-3 is emerging as a sustainable material for biodegradable hydrogels and 3D-printed scaffolds in regenerative medicine. Its tunable degradation rates and mechanical properties support applications in wound dressings and cartilage repair. Innovations like PEG-based "smart polymers" that respond to pH or temperature are also gaining traction. Environmental concerns drive demand for greener synthesis methods, such as enzymatic polymerization of 25322-68-3, reducing reliance on petrochemicals. As the pharmaceutical industry shifts toward eco-friendly practices, PEG's versatility positions it as a bridge between efficacy and sustainability, meeting both clinical and consumer expectations.
25322-68-3 (Polyethylene Glycol) Verwandte Produkte
- 9002-93-1(Polyethylene Glycol Mono-4-octylphenyl Ether)
- 9003-39-8(Polyvinylpyrrolidone)
- 39443-66-8(Diethylene glycol diglycidyl ether)
- 24991-55-7(1,2-Dimethoxyethane)
- 1516-08-1(Ethanol-d6)
- 107-21-1(Ethylene Glycol, Dehydrated)
- 9004-74-4(Methoxypolyethylene glycols)
- 9003-04-7(Sodium acrylate)
- 9003-07-0(Polypropylene)
- 2139078-21-8(2-{(benzyloxy)carbonylamino}-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid)

